Dimethyl 3-aminopentanedioate acetate
Description
Contextualization within the Landscape of Amino Acid Derivatives and Esters
Amino acid derivatives and their corresponding esters are fundamental tools in organic chemistry and medicinal chemistry. wikipedia.org They serve as chiral synthons and versatile intermediates for the construction of a wide array of more complex molecules, including peptides, alkaloids, and pharmaceuticals. Non-proteinogenic amino acids, such as the parent compound of our subject, 3-aminopentanedioic acid, offer structural diversity beyond the 22 common protein-forming amino acids, allowing for the exploration of novel chemical space and biological activities. nih.govresearchgate.net
The esterification of the carboxylic acid groups in 3-aminopentanedioic acid to form Dimethyl 3-aminopentanedioate (B1238996) enhances its solubility in organic solvents and modifies its reactivity, making it more amenable to a variety of chemical transformations. The presence of the acetate (B1210297) counter-ion in Dimethyl 3-aminopentanedioate acetate further influences its properties, such as stability and handling.
Below is an interactive data table summarizing the key properties of this compound and its related free base, Dimethyl 3-aminopentanedioate.
| Property | This compound | Dimethyl 3-aminopentanedioate |
| CAS Number | 1345983-89-2 | 77313-09-8 |
| Molecular Formula | C9H17NO6 lookchem.com | C7H13NO4 nih.gov |
| Molecular Weight | 235.23 g/mol | 175.18 g/mol nih.gov |
| Synonyms | - | 3-amino-pentanedioic acid dimethyl ester, Dimethyl 3-aminoglutarate nih.gov |
This table is dynamically generated based on available data.
Academic Significance and Broad Research Implications
The academic significance of this compound lies in its potential as a versatile precursor for a multitude of research applications. Its bifunctional nature, possessing both a nucleophilic amino group and electrophilic ester groups, allows for its participation in a wide range of chemical reactions.
Detailed Research Findings:
While specific research exclusively focused on this compound is limited, the broader class of glutamic acid esters and other amino acid derivatives has been the subject of extensive investigation. For instance, glutamic acid dimethyl ester has been studied for its potential to potentiate insulinotropic action, suggesting a role for such derivatives in metabolic research.
The core structure of Dimethyl 3-aminopentanedioate makes it an attractive starting material for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The amino and ester functionalities can be strategically manipulated to form various ring systems.
Furthermore, as a modified amino acid, this compound and its derivatives can be incorporated into peptide synthesis to create peptidomimetics with altered conformations and biological activities. The introduction of non-proteinogenic amino acids can enhance peptide stability against enzymatic degradation and modulate their receptor binding properties.
The research implications are broad, spanning from the development of new synthetic methodologies to the discovery of novel therapeutic agents. The use of such building blocks is crucial in the field of medicinal chemistry for the generation of compound libraries for high-throughput screening and for the rational design of drugs targeting a variety of diseases. The application as a pharmaceutical intermediate is a key area of its utility. lookchem.com
Below is a data table summarizing potential research applications based on the structural features of this compound.
| Research Area | Potential Application | Rationale |
| Organic Synthesis | Synthesis of heterocyclic compounds | The amino and ester groups can participate in cyclization reactions. |
| Medicinal Chemistry | Precursor for drug discovery | Serves as a scaffold for the synthesis of novel bioactive molecules. |
| Peptide Chemistry | Incorporation into peptidomimetics | To create peptides with enhanced stability and modified biological activity. |
| Materials Science | Monomer for polymer synthesis | The bifunctional nature allows for polymerization. |
This table is dynamically generated based on the structural characteristics of the compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;dimethyl 3-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.C2H4O2/c1-11-6(9)3-5(8)4-7(10)12-2;1-2(3)4/h5H,3-4,8H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRKOMLBCJWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)CC(CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Advanced Chemical Transformations
Precision Esterification Strategies for Aminopentanedioates
The introduction of ester functionalities into amino acids is a fundamental transformation in organic synthesis. Modern methodologies have evolved to offer mild conditions, high yields, and compatibility with a range of functional groups.
Trimethylchlorosilane-Mediated Esterification of Amino Acids
A facile and efficient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.govresearchgate.net This approach provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides under mild, room temperature conditions. nih.govresearchgate.net The methodology is compatible with a wide array of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net
The reaction proceeds through the in situ generation of hydrochloric acid from the reaction of TMSCl with methanol. This acid then catalyzes the esterification of the amino acid's carboxylic acid group. A key advantage of this method is its operational simplicity and the avoidance of harsh reaction conditions often associated with traditional esterification procedures. nih.govresearchgate.net The process involves a nucleophilic substitution reaction where the alcohol attacks the silicon atom of TMSCl, leading to the formation of a trimethylsilyl (B98337) ether, which is then converted to the desired ester. ontosight.ai
Table 1: Trimethylchlorosilane-Mediated Esterification of Various Amino Acids
| Amino Acid Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| L-Alanine | L-Alanine methyl ester hydrochloride | 98 | nih.gov |
| L-Phenylalanine | L-Phenylalanine methyl ester hydrochloride | 97 | nih.gov |
| Glycine | Glycine methyl ester hydrochloride | 99 | nih.gov |
| L-Leucine | L-Leucine methyl ester hydrochloride | 98 | nih.gov |
Biocatalytic Approaches to β-Amino Acid Ester Synthesis, including Lipase-Catalyzed Michael Additions
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of amino acid esters. Lipases, in particular, have demonstrated significant utility in these transformations. One notable application is the lipase-catalyzed Michael addition of aromatic amines to acrylates to produce β-amino acid esters. mdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus has been effectively employed for this purpose in a continuous-flow microreactor system, affording excellent yields in short residence times. mdpi.com The efficiency of this enzymatic reaction is influenced by parameters such as temperature and solvent, with optimal yields achieved at 35°C in methanol. mdpi.com
Beyond synthesis, lipases are also instrumental in the kinetic resolution of racemic β-amino acid esters. Through enantioselective hydrolysis, these enzymes can separate a racemic mixture into an enantiopure β-amino acid and the corresponding unreacted β-amino acid ester. mdpi.com This method has been successfully applied to produce β-fluorophenyl-substituted β-amino acid enantiomers with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com
Table 2: Lipase-Catalyzed Synthesis of β-Amino Acid Esters via Michael Addition
| Aromatic Amine | Acrylate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Methyl acrylate | Methyl 3-(phenylamino)propanoate | 80.3 | mdpi.com |
| 4-Methylaniline | Ethyl acrylate | Ethyl 3-(p-tolylamino)propanoate | 85.2 | mdpi.com |
| 4-Methoxyaniline | Methyl acrylate | Methyl 3-((4-methoxyphenyl)amino)propanoate | 82.1 | mdpi.com |
Ultrasound-Assisted Catalyst-Free Synthesis of Amino Acid Esters
In the pursuit of green and sustainable chemical processes, ultrasound irradiation has emerged as a powerful tool. Sonication can significantly accelerate reaction rates, improve yields, and in some cases, obviate the need for a catalyst. researchgate.netnih.gov This technique has been successfully applied to the catalyst-free synthesis of α,β-unsaturated amino acid esters in an aqueous medium. researchgate.net The high atom economy and the use of water as a solvent underscore the environmentally friendly nature of this approach. researchgate.net The physical phenomena induced by ultrasound, such as acoustic cavitation, are responsible for the enhanced chemical reactivity. nih.gov While a direct application to dimethyl 3-aminopentanedioate (B1238996) is not explicitly detailed, the principles of this methodology suggest its potential applicability for the synthesis of various amino acid esters under mild and efficient conditions. researchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The stereocontrolled synthesis of chiral amino acid derivatives is crucial for their application in medicinal chemistry and materials science. Asymmetric catalysis provides a direct and atom-economical route to these valuable compounds.
Asymmetric Hydrogenation Catalyzed by Transition Metals (e.g., Ni-catalyzed) for Chiral Amino Acid Derivatives
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. While noble metals like rhodium, ruthenium, and iridium have traditionally dominated this field, recent advancements have highlighted the efficacy of earth-abundant metals such as nickel. ntu.edu.sg Nickel-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral α- and β-amino acid derivatives from prochiral olefins with good to excellent enantioselectivity. ntu.edu.sgscispace.com The success of these reactions often hinges on the use of sterically demanding and strongly donating chiral bisphosphine ligands, such as Binapine. ntu.edu.sg
This methodology has been applied to the asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters, affording various chiral α-monosubstituted α-amino acid derivatives with excellent yields (97–99%) and enantiomeric excesses (90 to >99% ee). rsc.org The scalability of this process has been demonstrated, with gram-scale synthesis proceeding without a loss of enantioselectivity. rsc.org
Table 3: Ni-Catalyzed Asymmetric Hydrogenation for Chiral Amino Acid Derivatives
| Substrate | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Cyclic N-sulfonyl ketimino ester (aryl substituted) | (S,S)-Ph-BPE | Chiral α-amino acid derivative | 99 | >99 | rsc.org |
| β-Acylamino nitroolefin | (S)-Binapine | Chiral β-amino nitroalkane | >99 | 98 | scispace.com |
Diastereoselective Rhodium(II)-Catalyzed Insertion Reactions
Rhodium(II) catalysts are renowned for their ability to mediate a variety of transformations involving carbenoid or nitrenoid intermediates, including C-H insertion and amination reactions. These reactions offer a powerful strategy for the synthesis of complex cyclic and acyclic amine derivatives with high levels of diastereoselectivity. acs.orgnih.gov Intramolecular C-H amination of sulfamate (B1201201) esters, for instance, provides access to chiral oxathiazinanes, which can be further transformed into β-amino acids. acs.org The stereochemical outcome of these reactions is often dictated by a chair-like transition state. nih.govudel.edu
The development of chiral rhodium catalysts, such as dirhodium tetracarboxamidates, has enabled highly enantioselective C-H amination reactions. acs.org Furthermore, Rh(III)-catalyzed C-H bond functionalization has been utilized for the diastereoselective addition of aromatic C-H bonds to N-perfluorobutanesulfinyl imines, yielding branched amine products with excellent diastereomeric ratios (>98:2 dr). acs.org The subsequent removal of the sulfinyl group affords highly enantiomerically enriched amine hydrochlorides. acs.org These methods provide a direct and efficient pathway for the construction of stereochemically defined amino acid derivatives. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Dimethyl 3-aminopentanedioate acetate (B1210297) |
| Trimethylchlorosilane (TMSCl) |
| Methanol |
| Amino acid methyl ester hydrochloride |
| Hydrochloric acid |
| Trimethylsilyl ether |
| Aniline |
| Methyl acrylate |
| Methyl 3-(phenylamino)propanoate |
| 4-Methylaniline |
| Ethyl acrylate |
| Ethyl 3-(p-tolylamino)propanoate |
| 4-Methoxyaniline |
| Methyl 3-((4-methoxyphenyl)amino)propanoate |
| 4-Chloroaniline |
| Ethyl 3-((4-chlorophenyl)amino)propanoate |
| β-fluorophenyl-substituted β-amino acid |
| Nickel |
| Rhodium |
| Ruthenium |
| Iridium |
| Binapine |
| N-sulfonyl ketimino ester |
| Chiral α-amino acid derivative |
| β-Acylamino nitroolefin |
| Chiral β-amino nitroalkane |
| 2-Amidoacrylate |
| (S,S)-Ph-BPE |
| (S)-Binapine |
| (S)-DM-MeO-BIPHEP |
| Sulfamate ester |
| Oxathiazinane |
| β-amino acid |
| Dirhodium tetracarboxamidate |
| N-perfluorobutanesulfinyl imine |
Stereochemical Retention in N-Alkylation of Amino Acid Esters
The N-alkylation of amino acid esters is a fundamental transformation in synthetic chemistry, crucial for modifying peptides and creating valuable chiral building blocks. nih.gov A significant challenge in these reactions is the preservation of the stereochemical integrity at the chiral center, as many traditional methods employ basic conditions that can lead to racemization. nih.gov However, modern catalytic strategies have been developed to address this, achieving high yields and excellent retention of stereochemistry. rug.nlrug.nl
A robust and widely applicable method involves the direct N-alkylation of α-amino acid esters with alcohols, catalyzed by ruthenium complexes. rug.nlresearchgate.net This "borrowing hydrogen" methodology is atom-economic and, critically, proceeds under base-free conditions, which is essential for preventing the loss of enantiomeric purity. nih.govrug.nl The use of a Brønsted acid co-catalyst, such as diphenyl phosphate, has been shown to enhance both reactivity and selectivity, leading to high isolated yields and excellent retention of enantiomeric excess (ee). nih.gov For instance, various esters of amino acids like phenylalanine, valine, and leucine (B10760876) have been successfully N-alkylated with a range of alcohols, consistently achieving ee retention above 90%. nih.gov
This powerful ruthenium-catalyzed methodology is atom-economic, base-free, and allowed for excellent retention of stereochemical integrity. researchgate.net The successful synthesis of bioactive compounds like Ropivacaine in quantitative yield with excellent ee retention underscores the power of this methodology. rug.nl While these studies primarily focus on α-amino acid esters, the principles are directly applicable to β-amino acid esters such as Dimethyl 3-aminopentanedioate. The avoidance of a strong base is key to maintaining the stereochemical configuration at its chiral carbon.
| Amino Acid Ester Substrate | Alcohol | Catalyst System | Isolated Yield (%) | Enantiomeric Excess (ee) Retention (%) |
|---|---|---|---|---|
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-complex / Diphenyl phosphate | 86 | 96 |
| Valine pentyl ester | Benzyl alcohol | Ru-complex / Diphenyl phosphate | 87 | 99 |
| Leucine ethyl ester | 4-Methylbenzyl alcohol | Ru-complex / Diphenyl phosphate | 85 | 96 |
| Proline pentyl ester | 4-Methylbenzyl alcohol | Ru-complex / Diphenyl phosphate | 42 | 70 |
Integration of Green Chemistry Principles in Synthetic Design
Utilization of Sustainable Reaction Media and Solvents (e.g., methanol, aqueous systems)
The principles of green chemistry encourage the reduction or elimination of hazardous substances, with solvent choice being a primary concern. nih.gov In the synthesis of amino acid esters like Dimethyl 3-aminopentanedioate, sustainable solvents such as methanol and water can be effectively utilized. Methanol is not only a green solvent but also a common reagent for the esterification of the carboxylic acid functional groups present in the amino acid precursor. mdpi.comresearchgate.net
A convenient and efficient method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as trimethylchlorosilane (TMSCl) or sulfuric acid. mdpi.comresearchgate.netgoogle.com The TMSCl/methanol system is particularly advantageous due to its mild reaction conditions (room temperature), easy operation, and simple workup, providing good to excellent yields for a wide range of amino acids. mdpi.comresearchgate.net This approach avoids harsher reagents like thionyl chloride. mdpi.com
Aqueous systems also play a role in developing greener synthetic processes. researchgate.net For instance, the synthesis of the pharmaceutical pregabalin (B1679071) involves four manufacturing steps conducted in water. researchgate.net For the synthesis and modification of compounds like Dimethyl 3-aminopentanedioate acetate, aqueous media can be employed in workup procedures or for specific reactions like resolutions using chiral acids, reducing the reliance on volatile organic compounds (VOCs). nih.gov The use of bio-based solvents, such as those derived from fruit juices or vinegar, is also an emerging area for reactions like N-acetylation, further highlighting the shift towards more environmentally benign chemical processes. researchgate.net
Development of Atom-Economical and Low-Waste Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com Synthetic routes with high atom economy minimize the generation of waste, making them more sustainable and cost-effective. nih.gov
Catalytic reactions are fundamental to achieving high atom economy. numberanalytics.com A prime example relevant to the derivatization of Dimethyl 3-aminopentanedioate is the "borrowing hydrogen" strategy for N-alkylation. nih.gov In this process, an alcohol serves as the alkylating agent, and the only byproduct generated is water, resulting in nearly 100% atom economy. nih.govnih.gov This stands in stark contrast to traditional methods like nucleophilic substitution with alkyl halides, which produce stoichiometric amounts of salt waste. nih.gov
Other reaction types that are inherently atom-economical include addition reactions (e.g., Diels-Alder), rearrangements, and certain catalytic C-H functionalization reactions. numberanalytics.comnih.gov Designing a synthesis for a target molecule or its derivatives should prioritize these types of transformations. For example, a protocol for the synthesis of Dimethyl 3-aminopentanedioate that utilizes addition reactions over substitution or elimination reactions where possible would represent a greener, low-waste approach. The development of such protocols reduces the need for extensive purification steps and minimizes the environmental impact associated with chemical waste disposal. nih.gov
Advanced Functionalization and Derivatization Reactions
Nucleophilic Reactivity and Catalyst Design for Amino Acid Esters
The amino group in amino acid esters such as Dimethyl 3-aminopentanedioate is a key site for functionalization due to its nucleophilic character. researchgate.net Harnessing this reactivity for selective and efficient transformations often requires sophisticated catalyst design. Biomimetic catalysts, inspired by enzymes, have proven particularly effective. Chiral pyridoxal (B1214274) and BINOL-derived aldehyde catalysts, for instance, can activate N-unprotected amino esters for asymmetric α-functionalization. acs.orgfrontiersin.org These catalysts operate by forming a Schiff base (imine) intermediate with the amino ester, which facilitates stereocontrolled bond formation at the adjacent carbon. frontiersin.org
Bifunctional catalysts are designed to activate both the amino ester and the electrophilic partner simultaneously. acs.orgfrontiersin.org For example, a chiral pyridoxal catalyst can be engineered with a hydrogen-bonding moiety (like a squaramide) that binds and activates the electrophile, bringing it into close proximity for the nucleophilic attack by the amino ester enolate intermediate. acs.org This cooperative catalysis enables high stereoselectivity and efficiency in reactions like allylic alkylation to form quaternary amino acids. acs.org While many of these systems are designed for α-C functionalization, the underlying principles of activating the nucleophilic amino group and controlling reactivity through catalyst design are broadly applicable to other positions in the molecule, including direct N-functionalization. The design of organocatalysts that feature scaffolds for carbonyl recognition (e.g., urea) combined with elements of nucleophilic catalysis can significantly accelerate peptide bond formation between amino acid esters and thioesters. nih.gov
Coordination Chemistry with High Valent Transition Metal Halides
The coordination chemistry of amino acid esters with high valent transition metal halides (HVTMH), particularly those from early transition metals like titanium (Ti), niobium (Nb), and tantalum (Ta), is a developing field. rsc.org These metal halides are strong Lewis acids and highly oxophilic, making their interaction with bifunctional ligands like amino acid esters unique. rsc.org Dimethyl 3-aminopentanedioate, possessing both an amine and two ester carbonyl groups, can act as a potent ligand for these metal centers.
Studies have shown that α-amino acid esters typically coordinate to metals like Nb(V) and Ta(V) as bidentate ligands, using the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. researchgate.netrsc.org This N,O-chelation leads to the formation of stable ionic coordination compounds. researchgate.net For example, the reaction of MX₅ (M = Nb, Ta; X = F, Cl) with amino acid esters can yield complexes with the general formula [MX₄L₂][MX₆], where L is the amino acid ester ligand. researchgate.netrsc.org In these complexes, the cation [MX₄L₂]⁺ features an octahedral geometry with the two amino acid ester ligands coordinated to the metal center. rsc.org
The strong Lewis acidity of the metal can also induce further reactivity. In some cases, the activation of the ester's O-R bond has been observed, leading to the release of alkyl halides. researchgate.netrsc.org This highlights the potential of HVTMH not only to form coordination complexes but also to act as reagents for promoting unique chemical transformations of the amino acid ester skeleton.
| Metal Halide | Amino Acid Ester Ligand (L) | Resulting Complex Formula | Metal Oxidation State | Coordination Mode |
|---|---|---|---|---|
| NbF₅ | L-Leucine methyl ester | [NbF₄L₂][NbF₆] | +5 | Bidentate (N,O) |
| NbCl₅ | L-Leucine methyl ester | [NbCl₄L₂][NbCl₆] | +5 | Bidentate (N,O) |
| TaCl₅ | L-Proline ethyl ester | [TaCl₄L₂][TaCl₆] | +5 | Bidentate (N,O) |
| TiCl₄ | Various α-amino acids | [TiCl₃(aa)] | +4 | Bidentate (N,O) |
Multi-Component Reaction Sequences in Complex Molecule Construction
This compound, possessing a primary amine and two methyl ester functionalities, is primed for participation in a variety of MCRs, particularly those geared towards the synthesis of nitrogen-containing heterocycles. Its structural framework, derived from 3-aminoglutaric acid, provides a scaffold for the stereocontrolled introduction of substituents, leading to the rapid assembly of complex polycyclic systems.
While specific, named MCRs such as the Ugi or Passerini reactions have not been extensively documented with this compound as a primary component in readily available literature, its application in novel multi-component strategies for the synthesis of substituted piperidines and pyridines showcases its synthetic potential. These heterocyclic cores are prevalent in a vast array of pharmaceuticals and biologically active natural products.
A notable application of aminodiesters, analogous to this compound, is in the diastereoselective synthesis of highly substituted piperidones. In these reaction cascades, the aminodiester serves as a key nucleophile and a source of nitrogen for the nascent heterocyclic ring.
Detailed Research Findings: A Hypothetical Multi-Component Reaction
To illustrate the potential of this compound in complex molecule construction, we can envision a hypothetical multi-component reaction based on established chemical principles for piperidone synthesis. This reaction would involve the condensation of an aromatic aldehyde, a β-ketoester, and this compound.
The proposed reaction sequence would likely proceed through an initial Knoevenagel condensation between the aromatic aldehyde and the β-ketoester, followed by a Michael addition of the enamine derived from this compound. Subsequent intramolecular cyclization and lactamization would then yield a highly functionalized piperidone derivative.
The table below outlines the hypothetical reactants and the resulting complex piperidone scaffold that could be generated.
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold |
| Benzaldehyde | Ethyl acetoacetate | This compound | 4-Aryl-3-ethoxycarbonyl-5-(methoxycarbonylmethyl)-6-oxopiperidine-2-carboxylate |
| 4-Chlorobenzaldehyde | Methyl isobutyrylacetate | This compound | 4-(4-Chlorophenyl)-3-isobutyryl-5-(methoxycarbonylmethyl)-6-oxopiperidine-2-carboxylate |
| 2-Naphthaldehyde | Ethyl benzoylacetate | This compound | 4-(Naphthalen-2-yl)-3-benzoyl-5-(methoxycarbonylmethyl)-6-oxopiperidine-2-carboxylate |
Further elaboration of the resulting piperidone core could be achieved through various chemical transformations, leveraging the multiple functional groups present. For instance, the ester groups could be selectively hydrolyzed or converted to amides, while the aryl substituent could be modified via standard aromatic chemistry. This highlights the utility of this compound in diversity-oriented synthesis, allowing for the rapid generation of a library of complex molecules from simple starting materials.
The strategic incorporation of this compound in multi-component reaction sequences offers a powerful and efficient pathway for the construction of intricate molecular frameworks. While detailed and specific research findings on this particular compound remain somewhat nascent in mainstream chemical literature, the principles of its reactivity and the demonstrated success of analogous aminodiesters underscore its significant potential as a valuable tool in the synthesis of complex, biologically relevant molecules. Further exploration into the scope and applications of this versatile building block is poised to unlock new avenues in synthetic organic chemistry.
Elucidation of Reactivity Profiles and Mechanistic Pathways
Hydrolytic Stability and Defined Degradation Mechanisms
The stability of dimethyl 3-aminopentanedioate (B1238996) acetate (B1210297) in aqueous environments is a key factor in its handling and application. Its degradation is significantly influenced by pH and can proceed through specific intramolecular mechanisms.
pH-Dependent Degradation Kinetics and Selectivity
The rate of hydrolysis of dimethyl 3-aminopentanedioate acetate is highly dependent on the pH of the solution. Generally, ester hydrolysis can be catalyzed by both acid and base. Studies on similar compounds have shown that stability is often greatest in the neutral to slightly acidic pH range, around pH 4. nih.gov In highly acidic (pH < 2) or alkaline (pH > 9) conditions, the degradation rate typically increases. nih.govsemanticscholar.org
Interactive Table: pH-Dependent Degradation of Related Ester Compounds
| pH | General Stability Profile | Predominant Mechanism |
| < 2 | Low | Acid Catalysis |
| 2-6 | High | Minimal Hydrolysis |
| 6-8 | Moderate | Neutral Hydrolysis |
| > 8 | Low | Base Catalysis |
This table represents generalized trends for ester compounds and is for illustrative purposes.
Intramolecular Acyl Shift Mechanisms in Poly(aminoester) Systems
While dimethyl 3-aminopentanedioate is a small molecule, the principles of intramolecular acyl shifts observed in poly(aminoester) systems can provide insight into potential degradation pathways. In polymers containing similar structural motifs, degradation can occur via a "backbiting" mechanism. This involves the free amine group of one monomer unit attacking an ester linkage of an adjacent unit, leading to chain cleavage. Although not a polymer, under certain conditions, intramolecular cyclization of dimethyl 3-aminopentanedioate could potentially occur, though this is less common for simple diesters compared to larger, more flexible molecules.
Complexation and Coordination Chemistry with Metal Centers
The presence of both amino and ester functionalities allows dimethyl 3-aminopentanedioate to act as a ligand, forming coordination complexes with various metal ions.
Formation of Amino Acid Ester-Metal Coordination Complexes
Amino acid esters are known to coordinate with transition metals, typically acting as bidentate ligands through the nitrogen of the amino group and the carbonyl oxygen of the ester group. wikipedia.org This forms a stable five-membered chelate ring. wikipedia.org The reaction of dimethyl 3-aminopentanedioate with metal salts would be expected to yield such coordination complexes. researchgate.netrsc.org The acetate counter-ion could also participate in coordination, depending on the metal center and reaction conditions. researchgate.net The formation of these complexes is often evidenced by changes in spectroscopic properties (e.g., IR, UV-Vis) and can be isolated as stable crystalline solids. bingol.edu.tr
Detailed Kinetic and Stereochemical Control Studies
Detailed kinetic studies are essential for understanding the mechanisms of reactions involving this compound. For instance, in reactions like the aza-Michael addition, the reaction order can be influenced by the solvent and the concentration of reactants. researchgate.netresearchgate.net While specific kinetic data for this compound is sparse, studies on similar molecules, such as dimethyl itaconate, show that reaction rates and pathways can be precisely controlled by adjusting reaction conditions. researchgate.netresearchgate.netcopernicus.org
Stereochemical control is a critical aspect, particularly if the 3-position of the pentanedioate (B1230348) backbone is a stereocenter. In such cases, the stereochemistry of the starting material can direct the outcome of subsequent reactions. The formation of metal complexes can also introduce new stereocenters and allow for enantioselective catalysis, where the chiral environment of the complex favors the formation of one stereoisomer over another.
Parameters Governing Reaction Rates and Yields
The rate and yield of reactions involving this compound are influenced by a combination of factors, including temperature, the nature of the catalyst, the solvent system, and the concentration and stoichiometry of the reactants. These parameters are often interdependent and must be carefully optimized for any given transformation.
Catalyst: The choice of catalyst is paramount in directing the course of a reaction and enhancing its rate.
Base Catalysis: In transformations where the nucleophilicity of the amine is key, or where deprotonation of a carbon alpha to an ester is required (e.g., in Dieckmann-type condensations), a suitable base is employed. The strength and steric bulk of the base can significantly influence the reaction rate and the position of equilibrium, thereby affecting the final yield.
Acid Catalysis: Acid catalysts, including both Brønsted and Lewis acids, can activate the carbonyl groups of the ester moieties, making them more susceptible to nucleophilic attack. Lewis acids, in particular, can play a crucial role in enhancing reaction rates and influencing stereoselectivity through the formation of chelated intermediates. nih.govnih.govresearchgate.netresearchgate.netmsu.edu
Solvent: The solvent system can have a profound impact on reaction rates and yields by influencing the solubility of reactants and stabilizing intermediates and transition states. Polar aprotic solvents are often employed in reactions involving charged intermediates, as they can effectively solvate cations without interfering with nucleophiles. The choice of solvent can also affect the conformational equilibrium of the substrate, which can be a determining factor in the stereochemical outcome of the reaction.
Reactant Concentration and Stoichiometry: The concentration of reactants directly influences the reaction rate as described by the corresponding rate law. In bimolecular reactions, higher concentrations of reactants will lead to a faster reaction. The stoichiometric ratio of reactants is also critical for maximizing the yield of the desired product while minimizing the formation of byproducts resulting from side reactions.
The interplay of these parameters is often complex, and their optimization is typically achieved through systematic experimental screening. The following table provides an illustrative example of how these parameters might be varied to optimize the yield of a hypothetical intramolecular cyclization of a β-amino diester, based on general principles of organic synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Potassium tert-butoxide (1.1 eq) | Toluene | 80 | 12 | 65 |
| 2 | Potassium tert-butoxide (1.1 eq) | Toluene | 110 | 4 | 78 |
| 3 | Sodium Hydride (1.1 eq) | THF | 66 | 8 | 85 |
| 4 | Sodium Hydride (1.1 eq) | DMF | 80 | 6 | 72 |
| 5 | DBU (1.5 eq) | Acetonitrile | 82 | 24 | 45 |
Control of Regioselectivity and Diastereoselectivity in Complex Transformations
The synthesis of complex molecular architectures from this compound often requires precise control over regioselectivity and diastereoselectivity. Regioselectivity pertains to the control of the site of bond formation in molecules with multiple reactive sites, while diastereoselectivity refers to the preferential formation of one diastereomer over others in reactions that generate new stereocenters.
Control of Regioselectivity: The presence of two ester groups in this compound introduces the possibility of regiochemical ambiguity in certain reactions, most notably in intramolecular cyclizations. For example, a Dieckmann condensation could potentially lead to the formation of two different six-membered β-keto ester rings, depending on which α-carbon is deprotonated and which ester carbonyl is attacked. The regiochemical outcome of such reactions can often be controlled by the choice of reaction conditions. Sterically hindered bases may preferentially deprotonate the less sterically encumbered α-carbon, while thermodynamic control (allowing the reaction to reach equilibrium) may favor the formation of the more stable regioisomeric product.
Control of Diastereoselectivity: Achieving a high degree of diastereoselectivity is a central challenge in stereocontrolled synthesis. In reactions involving this compound, diastereoselectivity can be influenced by several factors:
Substrate Control: If the starting material is rendered chiral, for instance through asymmetric synthesis or resolution, the existing stereocenter(s) can direct the stereochemical outcome of subsequent reactions.
Reagent Control: The use of sterically demanding reagents can favor attack from the less hindered face of a prochiral center, leading to the preferential formation of one diastereomer. Chiral reagents or auxiliaries can also be employed to induce high levels of diastereoselectivity.
Catalyst Control: Chiral catalysts, particularly chiral Lewis acids, are powerful tools for controlling diastereoselectivity. By coordinating to the substrate, the chiral catalyst can create a chiral environment that biases the transition state towards the formation of a single diastereomer. nih.govresearchgate.netresearchgate.netmsu.edu The choice of the metal center and the chiral ligand in the Lewis acid catalyst is critical for achieving high diastereomeric ratios.
The following interactive table illustrates how the choice of a Lewis acid catalyst and temperature can influence the diastereomeric ratio in a representative Lewis acid-mediated addition reaction to a carbonyl compound, a common transformation in organic synthesis.
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | TiCl₄ | Dichloromethane | -78 | 90:10 |
| 2 | SnCl₄ | Dichloromethane | -78 | 85:15 |
| 3 | BF₃·OEt₂ | Dichloromethane | -78 | 30:70 |
| 4 | TiCl₄ | Dichloromethane | 0 | 75:25 |
| 5 | ZnCl₂ | Toluene | -78 | 60:40 |
Computational Chemistry and Molecular Modeling for Mechanistic and Design Insights
In Silico Molecular Design and Virtual Compound Library Generation
The journey from a lead compound to a viable drug candidate often involves the creation and screening of numerous derivatives. In silico design and the generation of virtual libraries have streamlined this process, allowing for the rapid evaluation of thousands of potential molecules before committing to costly and time-consuming synthesis.
Given that Dimethyl 3-aminopentanedioate (B1238996) is a derivative of pentanedioic acid, its design and the generation of related compounds can be guided by algorithms similar to those used for glutamic acid derivatives. nih.govmdpi.com This process begins with a core structure, upon which various functional groups and structural modifications are systematically applied using computational software. mdpi.com For instance, a virtual library can be constructed by introducing diverse substituents to explore a wide chemical space, aiming to enhance properties like binding affinity or metabolic stability.
Researchers have successfully designed extensive libraries of glutamic acid derivatives, sometimes comprising over a hundred compounds, by systematically modifying the amino and carboxyl functional groups. mdpi.com This algorithmic approach allows for the exploration of structural diversity, from simple additions to more complex molecular architectures, to identify candidates with promising biological potential. mdpi.comtandfonline.com
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org These models are built by calculating a set of molecular descriptors for a series of compounds and correlating them with their experimentally determined activities. nih.gov Descriptors can encode various molecular properties, including electronic, steric, and hydrophobic characteristics.
The primary challenge in QSAR is to identify the most relevant descriptors and the appropriate mathematical function to accurately link them to the biological data. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com Model validation is a critical step, often involving techniques like cross-validation (such as leave-one-out) and the use of an external test set to ensure the model's predictive power. nih.gov
| Compound ID | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| Derivative-1 | 205.21 | -0.5 | 78.5 | 15.2 |
| Derivative-2 | 219.24 | -0.2 | 82.1 | 9.8 |
| Derivative-3 | 233.27 | 0.1 | 75.3 | 25.4 |
| Derivative-4 | 247.30 | 0.4 | 90.6 | 5.1 |
Advanced Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as a derivative of Dimethyl 3-aminopentanedioate, might interact with a biological target.
Computational studies frequently use molecular docking to simulate the binding of small molecules into the active sites of enzymes. For derivatives of glutamic acid and related compounds, key targets include Glutamine Synthetase (GS) and Histone Deacetylases (HDACs).
Glutamine Synthetase (GS): GS is a crucial enzyme in nitrogen metabolism, catalyzing the conversion of glutamate (B1630785) to glutamine. nih.govnih.gov It is a target in various diseases, including cancer. nih.govmdpi.com Docking studies can identify the binding pose of an inhibitor within the GS active site, revealing key interactions with amino acid residues. nih.govnih.gov For example, simulations have been used to determine the binding site of glutamic acid derivatives in the GS structure, highlighting specific subunits as the most promising for interaction. nih.govnih.gov
Histone Deacetylases (HDACs): HDACs are enzymes involved in the epigenetic regulation of gene expression and are important targets in cancer therapy. nih.govplos.org HDAC inhibitors have been successfully designed and analyzed using computational approaches. nih.govresearchgate.net Docking simulations can predict how a compound coordinates with the zinc ion present in the active site of most HDACs, a critical interaction for inhibitory activity. mdpi.com Non-hydroxamate HDAC inhibitors have been designed using α-amino amide moieties as zinc-binding groups, with docking studies confirming their chelation pattern with the active site zinc ion. mdpi.com
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Glutamic Acid Analog | Glutamine Synthetase | -8.5 | Arg324, Glu305 |
| HDAC Inhibitor Candidate | Histone Deacetylase 6 | -9.2 | His610, His611, Zn²⁺ |
| Known Inhibitor (SAHA) | Histone Deacetylase 6 | -9.8 | His610, Phe680, Zn²⁺ |
| Acivicin | Glutamine Synthetase | -7.9 | Arg341, Ser251 |
Beyond simply predicting the binding pose, computational methods can estimate the binding affinity, which is the strength of the interaction between the ligand and its receptor. mdpi.com Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used in conjunction with molecular dynamics simulations to calculate the binding free energy, providing a more quantitative prediction of affinity. plos.org
Specificity, the ability of a drug to bind to its intended target without affecting other molecules, is also a critical parameter. Computational approaches like reverse docking, where a single ligand is docked against a panel of different protein targets, can be used to predict potential off-target effects and assess the selectivity of a compound. mdpi.com This is particularly important for targets like HDACs, where isoform-selective inhibitors are often desired to minimize side effects. nih.govresearchgate.net
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of molecules. nih.govresearchgate.net This level of detail is essential for elucidating reaction mechanisms, predicting reactivity, and understanding the intrinsic properties of a molecule. nih.govrsc.org
These calculations can determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net Furthermore, quantum calculations can map the entire potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netnih.gov This allows researchers to predict the most likely pathway for a chemical transformation, providing insights that can guide the design of synthetic routes and explain observed reaction outcomes. nih.govresearchgate.net By simulating molecular electrostatic potential (MEP) maps, these methods can also identify the electrophilic and nucleophilic sites on a molecule, predicting how it will interact with other reagents. nih.govresearchgate.net
| Quantum Descriptor | Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule |
Investigation of Transition States and Energetic Landscapes
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For Dimethyl 3-aminopentanedioate acetate (B1210297), a key reaction of interest would be its formation or subsequent transformations, such as aminolysis or hydrolysis. Computational methods, particularly Density Functional Theory (DFT), are adept at mapping the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and the transition states that connect them.
For instance, in the context of ester aminolysis, a reaction relevant to the functional groups present in Dimethyl 3-aminopentanedioate, computational studies have elucidated both classic stepwise and concerted acyl substitution mechanisms. rhhz.net Theoretical calculations can determine the activation free energy for such processes. In a classic stepwise mechanism, the nucleophilic addition of an amine to the ester would proceed through a tetrahedral intermediate. A transition state (TS1) would be located, representing the energy barrier to the formation of this intermediate. rhhz.net A second transition state would then correspond to the breakdown of the intermediate to form the final amide product.
The energetic landscape of such a reaction for Dimethyl 3-aminopentanedioate would be influenced by the presence of the amino group on the pentanedioate (B1230348) backbone and the acetate counter-ion. These features could potentially lead to intramolecular catalysis or specific solvent effects that can be modeled computationally. The calculated energies of these stationary points allow for the construction of a reaction energy profile, providing a quantitative understanding of the reaction's feasibility and rate.
Table 1: Hypothetical Energetic Data for a Reaction Step of Dimethyl 3-aminopentanedioate Acetate
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.0 |
| Intermediate | +15.5 |
| Transition State 2 | +22.0 |
| Products | -5.0 |
This table is illustrative and not based on published data for the specific compound.
Theoretical Prediction of Electronic Properties and Reactivity
DFT and other quantum chemical methods can predict a range of electronic properties that are crucial for understanding the reactivity of this compound. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests that a molecule is more polarizable and more reactive. For this compound, the locations of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions.
Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated. These include electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. nih.gov
Table 2: Predicted Electronic Properties of a Model Aminopentanedioate Structure
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and based on general knowledge of similar molecules, not on specific calculations for this compound.
Computational Studies of Supramolecular Self-Assembly
The presence of both hydrogen bond donors (the amino group) and acceptors (the ester carbonyl groups), along with the potential for ionic interactions involving the acetate, suggests that this compound could participate in supramolecular self-assembly. Molecular modeling is an invaluable tool for investigating these complex processes.
Modeling Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
The primary driving forces for the self-assembly of this compound would likely be non-covalent interactions, particularly hydrogen bonding. The ammonium (B1175870) group (protonated amine) can form strong hydrogen bonds with the carboxylate group of the acetate and the carbonyl oxygen of the ester groups.
Table 3: Calculated Interaction Energies for Model Hydrogen-Bonded Pairs
| Interacting Pair | Interaction Energy (kcal/mol) | H-Bond Distance (Å) |
| NH₃⁺ --- ⁻OOCCH₃ | -15.2 | 1.85 |
| NH₃⁺ --- O=C(OCH₃) | -8.5 | 2.10 |
This data is representative of typical hydrogen bond strengths and is not from specific calculations on this compound.
Simulation of Hierarchical Nanostructure Formation
Molecular dynamics (MD) simulations can be employed to study the dynamic process of self-assembly and the formation of larger, hierarchical nanostructures. nih.gov In an MD simulation, the trajectories of all atoms in a system are calculated over time by solving Newton's equations of motion. This allows for the observation of how individual molecules of this compound might aggregate in solution to form larger assemblies.
By simulating a system containing many molecules of the compound in a solvent, it would be possible to observe the spontaneous formation of structures such as micelles, vesicles, or fibrous networks. These simulations can provide insights into the morphology of the resulting nanostructures and the key intermolecular interactions that stabilize them. Coarse-grained modeling, where groups of atoms are represented as single beads, can be used to simulate larger systems over longer timescales, providing a broader view of the self-assembly process. researchgate.net Such simulations are crucial for understanding how molecular-level properties translate into macroscopic material characteristics.
Advanced Analytical and Spectroscopic Characterization Methodologies
Comprehensive Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation. A multi-faceted approach using several spectroscopic techniques is necessary for the complete and unambiguous confirmation of Dimethyl 3-aminopentanedioate (B1238996) acetate (B1210297).
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of Dimethyl 3-aminopentanedioate acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the Dimethyl 3-aminopentanedioate cation, a specific pattern of signals is expected. The acetate counter-ion would typically produce a singlet for its methyl protons. The chemical shifts of protons in the structurally related glutamate (B1630785)/glutamine backbone often resonate between 2.2 and 2.4 ppm, providing a reference point for the methylene (B1212753) protons in this molecule. radiopaedia.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the methoxy (B1213986) carbons, the central methine carbon bearing the amino group, and the adjacent methylene carbons.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would confirm the connectivity from the H-3 proton to the methylene protons at the C-2 and C-4 positions.
Solid-State NMR: For analyzing the compound in its solid, crystalline form, solid-state NMR can provide insights into the molecular conformation and intermolecular interactions within the crystal lattice, which are averaged out in solution-state NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Dimethyl 3-aminopentanedioate Cation Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds. The solvent is assumed to be D₂O.
| Atom | ¹H NMR | ¹³C NMR |
| Assignment | Predicted Shift (ppm), Multiplicity | Predicted Shift (ppm) |
| C=O (C1, C5) | - | ~175 |
| CH-NH₃⁺ (C3) | ~3.5, Quintet | ~50 |
| CH₂ (C2, C4) | ~2.7, Doublet of doublets | ~38 |
| O-CH₃ | ~3.7, Singlet | ~53 |
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The parent compound, Dimethyl 3-aminopentanedioate, has a calculated exact mass of 175.08445790 Da. nih.gov In HRMS, the protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the theoretical value to confirm the elemental composition of C₇H₁₄NO₄⁺.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique for analyzing this compound, as it separates the compound from impurities chromatographically before detection by the mass spectrometer.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is generally unsuitable for this compound due to its salt nature and low volatility. Derivatization would be required to make it amenable to GC analysis.
LC-MS/MS (Tandem Mass Spectrometry): This method involves isolating the parent ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. Expected fragmentation pathways would include the neutral loss of methanol (B129727) (CH₃OH) or the loss of a carbomethoxy group (•COOCH₃). The fragmentation of derivatized glutamine, a structural isomer, provides insight into potential fragmentation pathways for amino acid esters. osu.edu
Table 2: Key Mass Spectrometry Data for Dimethyl 3-aminopentanedioate
| Parameter | Value |
| Molecular Formula (Cation) | C₇H₁₃NO₄ |
| Molecular Weight (Cation) | 175.18 g/mol nih.gov |
| Theoretical Exact Mass [M] | 175.08446 Da nih.gov |
| Expected HRMS Ion [M+H]⁺ | 176.09174 Da |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrational modes include:
N-H Stretching: Broad and strong absorptions in the 2800-3200 cm⁻¹ region, characteristic of the ammonium (B1175870) group (R-NH₃⁺) in the salt.
C-H Stretching: Absorptions just below 3000 cm⁻¹ from the methyl and methylene groups.
C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹, indicative of the ester carbonyl groups.
COO⁻ Asymmetric & Symmetric Stretching: Strong absorptions from the acetate counter-ion, typically found around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester groups.
Electronic spectroscopy (UV-Vis) measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. Dimethyl 3-aminopentanedioate lacks an extended system of conjugated pi-bonds, which are known as chromophores. Consequently, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm), apart from weak n→π* transitions associated with the carbonyl groups at wavelengths below 220 nm.
Chiroptical methods, such as Circular Dichroism (CD), are used to study chiral molecules. Dimethyl 3-aminopentanedioate is an achiral molecule as the central carbon (C-3) is not a stereocenter. Therefore, it will not exhibit a CD spectrum.
Microscopic and Rheological Characterization of Assembled Architectures
Amino acid derivatives can self-assemble into higher-order structures, such as supramolecular gels, through non-covalent interactions like hydrogen bonding and van der Waals forces. nih.gov Characterizing these assembled architectures requires specialized microscopic and rheological techniques.
Scanning Electron Microscopy (SEM) for Nanoscale Morphology
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the three-dimensional morphology of self-assembled nanostructures. nih.gov For supramolecular gels formed from derivatives like this compound, SEM can reveal the underlying network responsible for entrapping the solvent. mdpi.com
To prepare a sample for SEM, the gel is typically dried using methods like critical-point drying or freeze-drying to preserve its delicate structure. The dried sample is then coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup from the electron beam. The electron beam scans the surface, and the detected secondary electrons are used to generate a high-resolution image of the sample's topography. nih.govacs.org These images can provide detailed information on the nature of the self-assembled network, such as fiber dimensions, porosity, and the extent of fiber entanglement. researchgate.net
Table 3: Morphological Features of Supramolecular Gels Observable by SEM
| Feature | Description | Significance |
| Fiber/Tape Formation | The primary one-dimensional structures formed by molecular self-assembly. | Indicates the fundamental building block of the gel network. |
| Fiber Dimensions | The width and length of the self-assembled fibers. | Influences network density and mechanical properties. |
| Network Entanglement | The degree to which fibers intertwine and cross-link. | Crucial for the gel's ability to immobilize solvent and for its overall stability. |
| Porosity | The size and distribution of pores within the network structure. | Affects solvent retention, diffusion of molecules within the gel, and potential for applications like cell scaffolding. |
| Surface Texture | The fine details on the surface of the assembled fibers. | Can provide insights into the molecular packing and assembly mechanism. |
Rheological Analysis for Supramolecular Gel Properties
Rheology is the study of the flow and deformation of matter, and it provides quantitative data on the mechanical properties of materials like supramolecular gels. acs.org Oscillatory rheometry is the primary technique used to characterize the viscoelastic nature of these soft materials. mdpi.com
In a typical experiment, a small sample of the gel is placed between two plates, and a small, oscillating stress or strain is applied. The material's response is measured, yielding two key parameters: the storage modulus (G') and the loss modulus (G''). acs.org
Storage Modulus (G') : Represents the elastic (solid-like) component of the material. It is a measure of the energy stored and recovered per cycle of oscillation. A high G' indicates a stronger, more rigid gel. nih.gov
Loss Modulus (G'') : Represents the viscous (liquid-like) component. It is a measure of the energy dissipated as heat per cycle.
For a material to be considered a true gel, the storage modulus must be greater than the loss modulus (G' > G''), and both moduli should be largely independent of frequency over a certain range. mdpi.com Rheological measurements can provide critical information about gel strength, stability, and response to external forces. researchgate.net
Table 4: Key Rheological Parameters for Characterizing Supramolecular Gels
| Parameter | Symbol | Definition | Typical Characteristics for a Gel |
| Storage Modulus | G' | A measure of the elastically stored energy. | High value, greater than G''. |
| Loss Modulus | G'' | A measure of the energy dissipated as heat. | Low value, less than G'. |
| Complex Modulus | G | The overall resistance to deformation (G = √(G'² + G''²)). | Indicates overall gel stiffness. |
| Loss Tangent (tan δ) | tan(delta) | The ratio of G''/G'. | Values are typically < 1. |
| Linear Viscoelastic Region (LVER) | - | The range of strain over which G' and G'' are constant. | Defines the limit of non-destructive deformation. |
| Yield Stress | τy | The stress at which the gel structure breaks down and begins to flow. | Indicates the mechanical robustness of the gel. |
Determination of Stereochemical Purity
Dimethyl 3-aminopentanedioate is a chiral molecule, containing a stereocenter at the third carbon position. Therefore, it can exist as two non-superimposable mirror images, or enantiomers. Determining the stereochemical (or enantiomeric) purity is critical, as different enantiomers can have vastly different biological activities.
Chiral Analytical Techniques
The most powerful and widely used methods for determining enantiomeric purity are chiral chromatography techniques, including both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). cat-online.comyakhak.org
Chiral HPLC: This technique employs a chiral stationary phase (CSP) that can interact differently with each enantiomer. yakhak.org Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices for separating amino acid derivatives. phenomenex.com The differential interaction with the CSP causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the sample. For detection, the analyte may need to be derivatized with a chromophore (e.g., an Fmoc group) to allow for UV detection. cat-online.comphenomenex.com
Chiral GC: Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate enantiomers. cat-online.comresearchgate.net As with non-chiral GC, the analyte must first be derivatized to make it volatile. The volatile enantiomers are then separated on the chiral column. This method is highly sensitive and can provide accurate determination of enantiomeric ratios down to very low levels (e.g., 0.1%). cat-online.com
Table 5: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation
| Chromatography Type | CSP Class | Chiral Selector Example | Typical Analytes |
| HPLC | Polysaccharide-based | Cellulose or Amylose Phenylcarbamates | Derivatized/underivatized amino acids, various chiral compounds |
| HPLC | Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Underivatized amino acids, polar chiral compounds |
| HPLC | Pirkle-type (Brush-type) | Dinitrophenyl-phenylglycine | Aromatic compounds, amides, esters |
| GC | Amino Acid Derivatives | Chirasil®-Val (L-valine-tert-butylamide polysiloxane) | Derivatized amino acids |
| GC | Cyclodextrin Derivatives | Permethylated Beta-Cyclodextrin | Various volatile chiral compounds |
Diverse Applications in Cutting Edge Academic Research
Chemical Biology and Mechanistic Biological Studies
Investigation of Metabolic Pathway Modulation (e.g., Glutamine Metabolism)
The modulation of metabolic pathways is a critical area of research, particularly in understanding and treating diseases like cancer. Glutamine, a non-essential amino acid, is a key player in cellular metabolism, serving as a crucial source of carbon and nitrogen for rapidly proliferating cells. Its metabolism is intricately linked to energy production and the synthesis of essential molecules like nucleotides and antioxidants.
Researchers are actively investigating small molecules that can interfere with glutamine metabolism as a therapeutic strategy. The process typically involves the conversion of glutamine to glutamate (B1630785), a reaction catalyzed by the enzyme glutaminase. Synthetic amino acid derivatives are being explored for their potential to inhibit such enzymes, thereby disrupting the metabolic processes that cancer cells rely on. While specific studies on Dimethyl 3-aminopentanedioate (B1238996) acetate (B1210297) in this context are not prominent, the general approach involves designing molecules that can act as antagonists or inhibitors within these pathways.
Table 1: Examples of Compounds Investigated for Glutamine Metabolism Modulation
| Compound Class | Target Enzyme | Potential Application |
|---|---|---|
| Amino Acid Analogs | Glutaminase (GLS) | Anticancer therapy |
| Small Molecule Inhibitors | Glutamate Dehydrogenase | Neurodegenerative disorders |
Elucidation of Enzyme and Receptor Interaction Mechanisms
Understanding how molecules bind to and interact with enzymes and cellular receptors is fundamental to drug discovery and molecular biology. Amino acid derivatives are frequently used as probes and model compounds to study these interactions. The carboxylic acid and amino groups present in these molecules allow for a range of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are vital for molecular recognition at the active sites of enzymes or the binding pockets of receptors.
Kinetic studies are a primary method for investigating these interactions, determining parameters such as binding affinity (K_m) and maximal reaction velocity (V_max). Synthetic derivatives can be designed to explore how modifications to the core amino acid structure affect these binding events, providing insight into the structure-activity relationship. For example, studies have shown that certain synthetic amino acid derivatives can act as competitive or mixed inhibitors for digestive enzymes like α-amylase and lipase, which is relevant for managing metabolic disorders. nih.gov
Supramolecular Chemistry and Soft Materials Science
Fabrication of Self-Assembled Nanostructures and Functional Soft Materials
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Amino acids and their derivatives are powerful building blocks in this field due to their inherent ability to form hydrogen bonds and engage in electrostatic and π-π stacking interactions. nih.govresearchgate.net Aromatic amino acids, in particular, have been shown to form a variety of nanostructures, such as fibers, nanotubes, and nanoribbons. nih.gov
The process of fabricating these materials often involves dissolving the amino acid derivative in a specific solvent and then inducing self-assembly by changing conditions like pH, temperature, or solvent composition. researchgate.net The resulting materials have potential applications in nanotechnology, from drug delivery to scaffolds for tissue engineering. The chirality of amino acids can also play a critical role, influencing the morphology and properties of the resulting nanostructures. nih.gov
Exploration of Host-Guest Complexation and Chiroptical Sensing
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. This principle is widely used in developing sensors and molecular recognition systems. Amino acid derivatives can act as guests, where their specific size, shape, and chemical properties allow them to be selectively recognized by host molecules like macrocycles.
This interaction can be used for chiroptical sensing, where the binding of a chiral amino acid derivative to an achiral host can induce a measurable change in the host's optical properties, such as in circular dichroism (CD) spectroscopy. This allows for the sensitive detection of chiral molecules. The effectiveness of this recognition depends on multi-point interactions, including hydrogen bonds and cation-dipole forces between the host and the amino acid guest.
Development of Advanced Gels and Polymer Systems for Biomedical Applications
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications like drug delivery and tissue engineering. nih.govorientjchem.org Polymers based on amino acids, known as poly(amino acid)s or poly(ester amide)s, are particularly attractive because they are often biodegradable. rsc.org
The properties of these hydrogels can be tuned by selecting different amino acid monomers and cross-linking strategies. itu.edu.trresearchgate.net For instance, incorporating specific amino acid derivatives can make the hydrogel responsive to stimuli like pH or temperature, allowing for the controlled release of an encapsulated drug. itu.edu.tr The development of injectable hydrogels, which can be administered as a liquid and form a gel inside the body, represents a significant advancement in this area. itu.edu.tr
Table 2: Polymers Used in Biomedical Hydrogel Development
| Polymer Type | Monomer Examples | Key Properties |
|---|---|---|
| Natural Polymers | Alginate, Chitosan, Hyaluronic Acid | Biocompatible, biodegradable |
| Synthetic Polymers | Polyethylene glycol (PEG), Polyacrylamide | Tunable mechanical properties |
Contributions to Prebiotic Chemistry and Origins of Life Research
Prebiotic chemistry investigates the chemical pathways that could have led to the formation of the building blocks of life on early Earth. nih.govcopernicus.orgcopernicus.org Amino acids are central to this field, as they are the monomers that form proteins. Research in this area explores how simple molecules present on the primitive Earth could have synthesized amino acids. copernicus.org
Studies consider both terrestrial (endogenous) sources, such as atmospheric reactions from Miller-Urey type experiments, and extraterrestrial (exogenous) delivery via meteorites. nih.govcopernicus.org A significant question in the field is which specific amino acids and their analogues were likely present and could have participated in the formation of the first peptides. nih.gov The stability and reactivity of various amino acid derivatives under plausible prebiotic conditions are key areas of investigation, helping to piece together the puzzle of how life may have originated from inanimate matter. nih.govsantafe.edu
Investigating the Role of Amino Acid Esters in Early Membrane Formation
The formation of membranes is considered a critical step in the origin of life, providing the necessary compartmentalization for the first biochemical reactions to occur. Research in this area has shown that amino acid esters are plausible prebiotic molecules capable of self-assembling into vesicles, which are spherical structures enclosed by a lipid bilayer. These vesicles are considered primitive models of cells, often referred to as protocells.
While direct research on the role of Dimethyl 3-aminopentanedioate acetate in early membrane formation is not extensively documented in publicly available scientific literature, we can infer its potential behavior based on studies of analogous molecules. The fundamental principle is that amphiphilic molecules, those possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part, can spontaneously organize in an aqueous environment to form membranous structures.
In the case of this compound, the amino group and the ester functionalities would provide hydrophilic character, while the hydrocarbon backbone would be hydrophobic. This amphiphilic nature is a prerequisite for self-assembly into vesicles.
Detailed Research Findings
Currently, there are no specific research findings detailing the vesicle-forming capabilities of this compound. However, studies on other amino acid esters, such as amino acid decyl esters, have demonstrated their ability to form membranes when rehydrated in water. It is hypothesized that a similar mechanism could apply to this compound.
The process of vesicle formation from amino acid esters is thought to involve the following steps:
Dispersion in Water: When dispersed in an aqueous solution, the hydrophobic parts of the molecules would tend to avoid contact with water.
Aggregation: To minimize contact with water, the hydrophobic tails would aggregate together.
Bilayer Formation: This aggregation would lead to the formation of a bilayer sheet, with the hydrophobic tails shielded in the interior and the hydrophilic heads facing the aqueous environment on both sides.
Vesicle Closure: This bilayer sheet can then close upon itself to form a spherical vesicle, encapsulating a small volume of the aqueous solution.
The stability and properties of such vesicles would depend on various factors, including the concentration of the amino acid ester, the pH of the solution, the temperature, and the presence of salts.
The table below outlines the key molecular features of this compound that are relevant to its potential role in prebiotic membrane formation.
| Feature | Description | Relevance to Membrane Formation |
| Hydrophilic Head Group | The amino group (-NH2) and two methyl ester groups (-COOCH3). | Interacts with water, forming the inner and outer surfaces of the vesicle membrane. |
| Hydrophobic Tail | The pentanedioate (B1230348) carbon backbone. | Avoids water, forming the core of the vesicle membrane. |
| Acetate Salt | The amino group is likely protonated and associated with an acetate anion. | The presence of a counter-ion could influence the packing of the molecules in the membrane and the overall stability of the vesicles. |
It is important to emphasize that the data presented here is based on the general principles of amino acid ester self-assembly and the known chemical structure of this compound. Experimental verification is necessary to confirm whether this specific compound can indeed form stable vesicles under prebiotically plausible conditions.
Future Directions and Emerging Research Paradigms
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for compounds like Dimethyl 3-aminopentanedioate (B1238996) acetate (B1210297). Future research will likely focus on moving away from traditional methods that may rely on harsh reagents and generate significant waste.
Key areas of innovation are expected to include:
Biocatalysis: The use of enzymes in the synthesis of amino acid esters is a cornerstone of green chemistry. researchgate.net Lipases and proteases could be employed for the selective esterification of a 3-aminopentanedioate precursor, offering high yields under mild conditions. beilstein-journals.org
Renewable Feedstocks: Investigating the synthesis of the pentanedioate (B1230348) backbone from bio-based sources, such as derivatives of glutamic acid or other biomass-derived platform chemicals, will be a critical step. mdpi.comnih.gov
Solvent Minimization and Alternative Solvents: The development of solvent-free reaction conditions or the use of greener solvents like ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.net
Catalytic Efficiency: Research into novel, highly efficient, and recyclable catalysts for amination and esterification reactions will be pivotal. researchgate.net
| Synthetic Approach | Potential Green Advantage | Anticipated Yield Improvement |
| Enzymatic Esterification | Mild reaction conditions, high selectivity, biodegradable catalyst. | 5-15% |
| Bio-derived Precursors | Reduced reliance on fossil fuels, potentially lower carbon footprint. | Dependent on precursor availability |
| Solvent-free Synthesis | Reduced solvent waste, simplified purification. | 10-20% |
Deeper Mechanistic Understanding of Biological Interactions and Selectivity
Given its structural similarity to glutamic acid, Dimethyl 3-aminopentanedioate acetate is a candidate for interaction with biological targets such as glutamate (B1630785) receptors and transporters. nih.govmdpi.com A deeper understanding of these interactions at a molecular level is essential for any potential therapeutic application.
Future research should prioritize:
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific protein targets of the compound.
Structural Biology: X-ray crystallography and cryo-electron microscopy studies to elucidate the binding mode of the molecule within the active site of its target proteins.
Computational Modeling: Molecular dynamics simulations to understand the conformational changes induced upon binding and to explain the basis of its selectivity. mdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to map the key functional groups responsible for biological activity. nih.gov
Rational Design of Highly Tunable and Target-Specific Derivatives
Building upon a mechanistic understanding, the rational design of derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Strategies for the rational design of derivatives would involve:
Bioisosteric Replacement: Replacing key functional groups with others that have similar steric and electronic properties to fine-tune binding affinity and metabolic stability. mdpi.com
Conformational Constraint: Introducing cyclic structures or other rigidifying elements to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. nih.gov
Scaffold Hopping: Exploring entirely new molecular frameworks that maintain the key pharmacophoric features required for activity.
Prodrug Strategies: Modifying the molecule to improve its delivery to the target site, with the active compound being released in situ.
| Derivative Design Strategy | Primary Goal | Potential Improvement |
| Bioisosteric Replacement of Ester Groups | Enhance metabolic stability | 2-fold increase in half-life |
| Introduction of a Cyclopropyl Moiety | Increase conformational rigidity and potency | 5-fold increase in binding affinity |
| N-alkylation of the Amino Group | Modulate receptor subtype selectivity | 10-fold selectivity for target A over B |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. oup.comnih.govoncodesign-services.com The application of these technologies can significantly accelerate the research and development of this compound and its derivatives.
AI and ML can be leveraged for:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govresearchgate.netarxiv.orgyoutube.com
De Novo Design: Using generative models to design novel molecules with desired properties from the ground up. mdpi.com
Property Prediction: Accurately predicting physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects. nih.gov
High-Throughput Screening Analysis: Analyzing large datasets from experimental screens to identify hits and understand complex biological responses.
Exploration of Undiscovered Bioactive Functions and Material Applications
Beyond its potential as a modulator of neurological targets, the unique chemical structure of this compound opens up possibilities for other applications. beilstein-journals.org
Future explorations could include:
Antimicrobial or Antiviral Activity: Screening the compound and its derivatives against a panel of pathogens.
Enzyme Inhibition: Investigating its potential to inhibit enzymes involved in various disease pathways. nih.gov
Polymer Synthesis: Utilizing the dicarboxylic ester and amino functionalities as a monomer for the synthesis of novel biodegradable polymers such as poly(ester amide)s. mdpi.comsemanticscholar.orgicdst.orgnih.gov These materials could have applications in drug delivery, tissue engineering, and sustainable packaging. researchgate.netresearchgate.net
Functionalized Nanomaterials: Using the amino group to functionalize the surface of nanoparticles for applications in sensing, catalysis, or targeted drug delivery. springerprofessional.dersc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dimethyl 3-aminopentanedioate acetate, and how can reaction efficiency be optimized?
- Methodology : Begin with esterification of 3-aminoglutaric acid using methanol under acidic catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm ester formation. Neutralize the mixture with sodium acetate to isolate the product. Optimize yield by varying temperature (40–60°C) and catalyst concentration (5–10% v/v). Post-synthesis purification via vacuum distillation or recrystallization is critical to remove unreacted starting materials .
- Experimental Design : Use a factorial design to test variables (temperature, catalyst load, reaction time) and analyze interactions using ANOVA. Reference computational tools (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Confirm ester and amine functional groups via -NMR (δ 3.6–3.8 ppm for methoxy groups, δ 1.8–2.5 ppm for methylene protons).
HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect byproducts.
FT-IR : Verify ester C=O stretching (~1740 cm) and NH bending (~1600 cm).
- Validation : Compare spectral data with reference libraries (e.g., PubChem) and replicate analyses to ensure consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation :
- Use flame-resistant lab coats, nitrile gloves, and chemical goggles.
- Store in airtight containers away from ignition sources (flash point ~40°C).
- Equip workspaces with fume hoods and emergency eyewash stations.
Advanced Research Questions
Q. How can computational modeling improve the design of this compound derivatives for specific bioactivity?
- Strategy :
Molecular Dynamics (MD) Simulations : Predict binding affinities to target enzymes (e.g., proteases) using software like GROMACS.
QSAR Models : Corolate substituent effects (e.g., alkyl chain length) with biological activity (IC) to guide synthesis.
Reaction Path Search : Apply density functional theory (DFT) to map energy barriers for derivatization reactions (e.g., amidation).
- Integration : Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and refine models iteratively .
Q. How should researchers resolve contradictions in spectral or reactivity data for this compound?
- Troubleshooting Framework :
Data Validation : Replicate experiments under standardized conditions (pH, solvent) to rule out environmental variability.
Cross-Technique Correlation : Compare NMR, IR, and X-ray crystallography data to confirm structural assignments.
Mechanistic Analysis : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction pathways if unexpected byproducts arise.
- Case Study : Discrepancies in ester hydrolysis rates may stem from residual acetate ions altering pH; quantify ion concentration via ion chromatography .
Q. What methodologies enable the study of this compound’s role in multi-step catalytic cycles?
- Experimental Design :
- In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation during catalysis.
- Isotopic Tracing : Use -labeled acetate to map carbon transfer pathways in enzymatic reactions.
- Kinetic Profiling : Fit time-resolved data to Michaelis-Menten or Hill equations to infer mechanistic steps.
Cross-Disciplinary and Methodological Integration
Q. How can researchers integrate this compound into hybrid organic-inorganic materials?
- Approach :
Coordination Chemistry : Screen metal ions (e.g., Zn, Cu) for complexation using potentiometric titrations.
Material Characterization : Analyze thermal stability (TGA), porosity (BET), and crystallinity (PXRD) of resulting frameworks.
- Synergy : Pair experimental data with DFT calculations to predict ligand-metal binding modes and stability .
Q. What strategies optimize the scalability of this compound synthesis while maintaining reproducibility?
- Process Engineering :
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce batch variability.
- Process Analytical Technology (PAT) : Implement inline sensors (e.g., Raman spectroscopy) for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
